Cas no 30964-01-3 (8-Nonynoic acid)
8-Nonynoic acid Chemical and Physical Properties
Names and Identifiers
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- 8-Nonynoic acid
- non-8-ynoic acid
- 7-Octin-1-carbonsaeure
- N0629
- Non-8-insaeure
- Nonin-8-saeure-1
- LMFA01030509
- BP-28385
- SCHEMBL2985078
- MFCD00671368
- SY320684
- EN300-201051
- A929331
- FT-0757865
- DTXSID40184954
- CHEBI:137768
- Z1255435221
- LCZC1161
- 30964-01-3
- AT18741
- 8-NONYNOICACID
- BS-48730
- 8-Nonynoate
- DB-008511
- DTXCID80107445
-
- MDL: MFCD00671368
- Inchi: 1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11)
- InChI Key: NLRIJHGYFNZMGB-UHFFFAOYSA-N
- SMILES: OC(CCCCCCC#C)=O
Computed Properties
- Exact Mass: 154.09900
- Monoisotopic Mass: 154.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3A^2
Experimental Properties
- Density: 1.0249 (rough estimate)
- Melting Point: 19°C
- Boiling Point: 308.54°C (rough estimate)
- Flash Point: 23°C
- Refractive Index: 1.4524
- PSA: 37.30000
- LogP: 2.04480
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
8-Nonynoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 2920
- Hazard Category Code: 10-34
- Safety Instruction: 26-36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
8-Nonynoic acid Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
8-Nonynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N648955-250mg |
8-Nonynoic Acid |
30964-01-3 | 250mg |
$265.00 | 2023-05-17 | ||
| TRC | N648955-500mg |
8-Nonynoic Acid |
30964-01-3 | 500mg |
$483.00 | 2023-05-17 | ||
| TRC | N648955-1g |
8-Nonynoic Acid |
30964-01-3 | 1g |
$ 800.00 | 2023-09-06 | ||
| TRC | N648955-2.5g |
8-Nonynoic Acid |
30964-01-3 | 2.5g |
$1918.00 | 2023-05-17 | ||
| Enamine | EN300-201051-1g |
non-8-ynoic acid |
30964-01-3 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-201051-5g |
non-8-ynoic acid |
30964-01-3 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| Enamine | EN300-201051-10g |
non-8-ynoic acid |
30964-01-3 | 95% | 10g |
$4236.0 | 2023-09-16 | |
| TRC | N648955-1000mg |
8-Nonynoic Acid |
30964-01-3 | 1g |
$896.00 | 2023-05-17 | ||
| Chemenu | CM338780-250mg |
8-nonynoic acid |
30964-01-3 | 95%+ | 250mg |
$169 | 2023-02-02 | |
| Chemenu | CM338780-1g |
8-nonynoic acid |
30964-01-3 | 95%+ | 1g |
$446 | 2023-02-02 |
8-Nonynoic acid Suppliers
8-Nonynoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 8-Nonynoic acid
Professional Introduction to 8-Nonynoic acid (CAS No. 30964-01-3)
8-Nonynoic acid, identified by the Chemical Abstracts Service registry number 30964-01-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This linear nonanoic acid derivative has garnered attention due to its unique structural properties and potential applications in synthetic chemistry, biochemistry, and drug development. Its nine-carbon chain with a terminal carboxylic acid group makes it a versatile intermediate for various chemical transformations, including esterification, amidation, and polymerization processes.
The chemical structure of 8-Nonynoic acid consists of a nonane backbone with a carboxylic acid functional group at the eighth carbon position. This configuration imparts distinct reactivity patterns, making it a valuable building block in the synthesis of more complex molecules. The compound’s solubility characteristics, moderate volatility, and stability under standard conditions further enhance its utility in laboratory and industrial settings.
In recent years, research into 8-Nonynoic acid has expanded significantly, particularly in the context of medicinal chemistry. Its derivatives have been explored as potential candidates for various therapeutic applications. For instance, studies have investigated its role in the synthesis of bioactive molecules that exhibit antimicrobial, anti-inflammatory, or even anticancer properties. The carboxylic acid moiety allows for easy conjugation with other functional groups, enabling the creation of prodrugs or targeted delivery systems.
One of the most compelling aspects of 8-Nonynoic acid is its utility in polymer chemistry. Researchers have leveraged its reactivity to develop novel polymers with tailored properties. These polymers find applications in coatings, adhesives, and even biodegradable materials. The ability to modify the polymer backbone with nonyl groups introduces specific mechanical and thermal characteristics, making such materials suitable for high-performance applications.
The synthesis of 8-Nonynoic acid typically involves carboxylation reactions starting from nonane or its derivatives. Advanced catalytic methods have been developed to improve yield and purity, reducing the environmental impact of production processes. These advancements align with broader trends in green chemistry, emphasizing sustainable practices in industrial synthesis.
Recent breakthroughs in computational chemistry have also contributed to a deeper understanding of 8-Nonynoic acid’s behavior. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of drug candidates. These computational approaches complement experimental work, providing a more holistic view of the compound’s potential applications.
The pharmaceutical industry has shown particular interest in 8-Nonynoic acid due to its versatility as a precursor for active pharmaceutical ingredients (APIs). Researchers are exploring its incorporation into novel drug formulations aimed at treating chronic diseases or infections resistant to conventional therapies. The compound’s ability to form stable esters and amides has been exploited to create long-acting analogs of existing drugs, improving their pharmacokinetic profiles.
Beyond medicine and materials science, 8-Nonynoic acid has found niche applications in agrochemicals. Its derivatives serve as intermediates in the synthesis of pesticides and herbicides, contributing to crop protection strategies. The compound’s stability under varying environmental conditions makes it an attractive option for formulations designed to withstand field conditions.
The future prospects for 8-Nonynoic acid are promising, driven by ongoing research and technological advancements. Innovations in synthetic methodologies will likely expand its utility further, while interdisciplinary collaborations between chemists, biologists, and engineers will uncover new applications across multiple sectors. As regulatory frameworks evolve to support sustainable chemical development, compounds like 8-Nonynoic acid (CAS No. 30964-01-3) are poised to play a pivotal role in addressing global challenges.
In conclusion,8-Nonynoic acid represents a cornerstone compound in modern chemical research. Its unique properties and adaptability make it indispensable across various scientific disciplines. As research continues to uncover new possibilities,8-Nonynoic acid will undoubtedly remain at the forefront of innovation, driving progress in pharmaceuticals, materials science, and beyond.